1,1-Difluoro-3-isocyanocyclobutane

Medicinal Chemistry Drug Metabolism Lead Optimization

1,1-Difluoro-3-isocyanocyclobutane (CAS 1355328-31-2) is a specialized fluorinated cyclobutane building block featuring a gem-difluoro substitution pattern and an isocyanide (isonitrile) functional group on a strained four-membered ring. This compound serves as the critical (3,3-difluorocyclobutyl)isonitrile intermediate in the synthesis of Ivosidenib (Tibsovo®), an FDA-approved mutant IDH1 inhibitor for acute myeloid leukemia.

Molecular Formula C5H5F2N
Molecular Weight 117.10
CAS No. 1355328-31-2
Cat. No. B3027692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoro-3-isocyanocyclobutane
CAS1355328-31-2
Molecular FormulaC5H5F2N
Molecular Weight117.10
Structural Identifiers
SMILES[C-]#[N+]C1CC(C1)(F)F
InChIInChI=1S/C5H5F2N/c1-8-4-2-5(6,7)3-4/h4H,2-3H2
InChIKeyKYWJPXYKFWQBID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Difluoro-3-isocyanocyclobutane (CAS 1355328-31-2): A Key Gem-Difluorocyclobutane Isonitrile Intermediate for IDH1-Targeted Drug Synthesis and Fluorinated Building Block Procurement


1,1-Difluoro-3-isocyanocyclobutane (CAS 1355328-31-2) is a specialized fluorinated cyclobutane building block featuring a gem-difluoro substitution pattern and an isocyanide (isonitrile) functional group on a strained four-membered ring . This compound serves as the critical (3,3-difluorocyclobutyl)isonitrile intermediate in the synthesis of Ivosidenib (Tibsovo®), an FDA-approved mutant IDH1 inhibitor for acute myeloid leukemia [1]. Its unique combination of the gem-difluorocyclobutane core—known to enhance metabolic stability while modulating physicochemical properties such as pKa, lipophilicity, and solubility [2]—and the versatile isocyanide group enables applications in Ugi-type multicomponent reactions and [2+2] cycloadditions for constructing complex heterocyclic scaffolds .

Why Non-Fluorinated Cyclobutyl Isocyanides or Alternative Fluorination Patterns Cannot Substitute for 1,1-Difluoro-3-isocyanocyclobutane in Ivosidenib Synthesis


In-class cyclobutyl isocyanides such as cyclobutyl isocyanide (CAS 581-44-0, molecular weight 81.12 g/mol, lacking fluorine atoms) are structurally similar but functionally inadequate substitutes for 1,1-difluoro-3-isocyanocyclobutane . The gem-difluoro substitution pattern at the 1,1-position is essential for imparting the specific conformational rigidity, polarity, and metabolic stability required in the final drug candidate Ivosidenib [1]. During the development of Ivosidenib, the gem-difluorocyclobutane motif was found to be crucial in increasing metabolic stability while maintaining potency, a property not achievable with non-fluorinated cyclobutyl analogs [1]. Furthermore, alternative difluorination patterns (e.g., 2,2-difluorocyclobutane derivatives) exhibit different pKa and logP values, as well as distinct three-dimensional exit vector geometries, which would alter the drug's target binding and pharmacokinetic profile [2]. Therefore, generic substitution without the precise gem-difluoro substitution pattern would compromise the synthetic pathway to Ivosidenib and the pharmacological properties of the final drug product.

Quantitative Differentiation Evidence for 1,1-Difluoro-3-isocyanocyclobutane vs. Structural Analogs and Alternative Intermediates


Metabolic Stability Enhancement: Gem-Difluorocyclobutane vs. Non-Fluorinated Cyclobutyl Analogs

During the development of Ivosidenib, the gem-difluorocyclobutane motif was found to be crucial in increasing metabolic stability while maintaining potency. Similar trends were observed in the development of glutaminase-1 (GLS-1) inhibitor IPN60090 and melanin concentrating hormone receptor 1 inhibitor BMS-814580 [1]. In the latter case, 1,1-disubstitution of the gem-difluorocyclobutane proved crucial to block a metabolic weak spot while maintaining efficacy [1].

Medicinal Chemistry Drug Metabolism Lead Optimization

Physicochemical Property Modulation: 3,3-Difluorocyclobutane vs. 2,2-Difluorocyclobutane Derivatives

A comprehensive study comparing 2,2-difluorocyclobutane derivatives with 3,3-difluorocyclobutane derivatives and nonfluorinated counterparts revealed distinct physicochemical profiles [1]. Dissociation constants (pKa) and log P values were measured and compared, showing that the position of the difluoro substitution significantly impacts these properties [1]. Additionally, three-dimensional structures of 2,2- and 3,3-difluorocyclobutanamines were compared using exit vector plot analysis of X-ray crystallographic data, confirming differences in molecular geometry [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Improved Synthesis of (3,3-Difluorocyclobutyl)isonitrile: A Patented Process for Ivosidenib Intermediate

A patented process (WO-2020127887-A1) describes the preparation of (3,3-difluorocyclobutyl)isonitrile, an intermediate product in the synthesis of Ivosidenib [1]. The process comprises mixing N-(3,3-difluorocyclobutyl)formamide with an aprotic solvent and reacting it, providing an improved method over previous approaches [1]. This represents a direct, scalable route to the target compound.

Process Chemistry Pharmaceutical Manufacturing Synthetic Efficiency

Reagent for Difluoromethoxylation and Trifluoromethoxylation of Arenes and Heteroarenes

A patent (US 11989679) describes the use of 1,1-difluoro-3-isocyanocyclobutane and related compounds as reagents for the difluoromethoxylation and trifluoromethoxylation of arenes or heteroarenes [1]. This demonstrates the compound's utility beyond its role as a structural intermediate, enabling the direct introduction of valuable fluorinated alkoxy groups into complex molecules.

Synthetic Methodology Fluorination Chemistry Late-Stage Functionalization

Prioritized Research and Industrial Application Scenarios for 1,1-Difluoro-3-isocyanocyclobutane Based on Quantified Differentiation Evidence


Synthesis of Ivosidenib and Related IDH1 Inhibitor Analogs

1,1-Difluoro-3-isocyanocyclobutane is the essential (3,3-difluorocyclobutyl)isonitrile intermediate for Ivosidenib synthesis [1]. Procurement should be prioritized for any research or manufacturing program involving Ivosidenib or its analogs, as the gem-difluorocyclobutane core is crucial for maintaining metabolic stability and potency [2]. The patented improved process for this intermediate further supports its use in scalable production [3].

Lead Optimization Programs Targeting Metabolic Stability

In medicinal chemistry campaigns where improving metabolic stability is a primary objective, 1,1-difluoro-3-isocyanocyclobutane should be considered as a key building block. The gem-difluorocyclobutane motif has been validated in multiple drug candidates (Ivosidenib, IPN60090, BMS-814580) to block metabolic weak spots and increase stability [2]. Its unique physicochemical properties compared to other difluorination patterns allow for fine-tuning of pKa and lipophilicity [4].

Late-Stage Difluoromethoxylation and Trifluoromethoxylation

For researchers seeking to introduce OCF2H or OCF3 groups into advanced intermediates or drug candidates, 1,1-difluoro-3-isocyanocyclobutane offers a documented reagent-based approach [5]. This application is particularly valuable for modulating the properties of lead compounds without requiring complete synthetic redesign.

Multicomponent Reactions and Cycloadditions for Scaffold Diversification

The isocyanide group enables Ugi-type multicomponent reactions, while the strained cyclobutane core facilitates [2+2] cycloadditions . This dual reactivity makes 1,1-difluoro-3-isocyanocyclobutane a versatile building block for generating diverse, fluorinated heterocyclic scaffolds for drug discovery libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Difluoro-3-isocyanocyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.